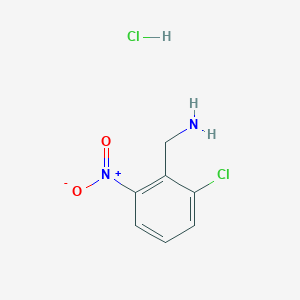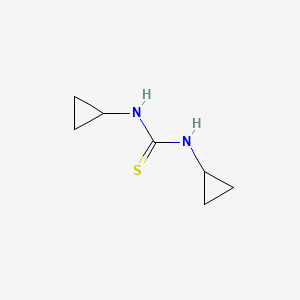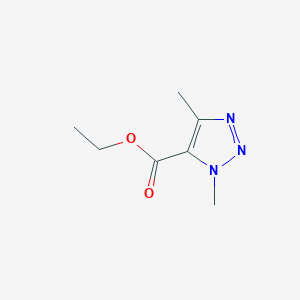
(2-chloro-6-nitrophenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-nitrophenylmethanamine hydrochloride (2-CNPH) is an organic compound belonging to the class of amines. It is a colorless solid that is soluble in water and organic solvents. 2-CNPH has been used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also used as a reagent in various biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
(2-chloro-6-nitrophenyl)methanamine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It has also been used in the synthesis of various heterocyclic compounds, such as indole derivatives and quinolines. In addition, (2-chloro-6-nitrophenyl)methanamine hydrochloride has been used as an intermediate in the synthesis of various bioactive compounds, such as antifungal agents, antiviral agents, and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of (2-chloro-6-nitrophenyl)methanamine hydrochloride is not fully understood. However, it is thought to act as a proton donor in the presence of a base, leading to the formation of an amide. This amide can then react with an electrophile, leading to the formation of a variety of products.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-chloro-6-nitrophenyl)methanamine hydrochloride are not fully understood. However, it has been shown to have antioxidant and anti-inflammatory properties. In addition, (2-chloro-6-nitrophenyl)methanamine hydrochloride has been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-chloro-6-nitrophenyl)methanamine hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. In addition, it is soluble in water and organic solvents, making it easy to work with. However, (2-chloro-6-nitrophenyl)methanamine hydrochloride is unstable and may decompose in the presence of heat or light.
Direcciones Futuras
There are several potential future directions for the use of (2-chloro-6-nitrophenyl)methanamine hydrochloride. It could be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and heterocyclic compounds. In addition, it could be used in the synthesis of bioactive compounds, such as antifungal agents, antiviral agents, and anti-inflammatory agents. Finally, it could be used to study its biochemical and physiological effects, such as its antioxidant and anti-inflammatory properties.
Métodos De Síntesis
(2-chloro-6-nitrophenyl)methanamine hydrochloride can be synthesized from the reaction of 2-chloro-6-nitrophenol and methylamine hydrochloride in an aqueous medium. The reaction is catalyzed by an acid and proceeds in the presence of a base. The product is then purified by recrystallization from aqueous ethanol or ethyl acetate.
Propiedades
IUPAC Name |
(2-chloro-6-nitrophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2.ClH/c8-6-2-1-3-7(10(11)12)5(6)4-9;/h1-3H,4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMVDZLPLLCZQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-nitrophenyl)methanamine hydrochloride | |
CAS RN |
116599-40-7 |
Source


|
| Record name | Benzenemethanamine, 2-chloro-6-nitro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116599-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(fluorosulfonyl)phenoxy]acetic acid](/img/structure/B6597569.png)





![7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B6597610.png)



![3-[(3-chloropropyl)sulfanyl]propanoic acid](/img/structure/B6597633.png)
